molecular formula C12H24N2O B1471209 (2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide CAS No. 1071594-16-5

(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide

Cat. No. B1471209
M. Wt: 212.33 g/mol
InChI Key: YSDSVFFAFDTJDL-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide, commonly known as CAMP, is an organic compound belonging to the class of cycloalkylamines. It is a chiral secondary amine, which is widely used in medicinal chemistry and synthetic organic chemistry. CAMP has been extensively studied due to its versatile applications in the synthesis of various bioactive molecules, such as drugs, hormones, and other pharmaceuticals. CAMP has also been used in the development of various therapeutic agents and in the synthesis of various organic compounds.

Scientific Research Applications

Synthetic Applications and Chemical Reactions

One area of research has focused on the reactions involving cyclohexylamides, demonstrating their utility in creating complex chemical structures. For example, methyl 1-bromocyclohexylcarboxylate reacts with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to produce methyl 1-(1-aryl-3-benzylamino)- or methyl 1-(1-aryl-3-cyclohexylamino)-3-oxo-2-cyanopropyl)cyclohexylcarboxylates. These products, characterized by XRD analysis, showcase the compound's role in facilitating the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Kirillov et al., 2013).

Biochemical Decomposition and Enzymatic Hydrolysis

Another study investigated the decomposition of related compounds, including N-(3,4-dichlorophenyl)-2-methylpentanamide, by organisms capable of hydrolyzing these substances. This research highlights the environmental and biochemical implications of cyclohexylamine derivatives, suggesting potential for bioremediation or understanding the metabolic pathways involved in the decomposition of complex organic compounds (Sharabi & Bordeleau, 1969).

Pharmacological and Biological Activity

The synthesis and evaluation of cyclohexylamine derivatives for their analgesic activity have been explored, with findings indicating that some compounds exhibit significant analgesic effects while maintaining low toxicity. This suggests potential therapeutic applications, underscoring the importance of structural modifications to enhance efficacy and safety profiles in drug development (Kirillov et al., 2012).

Antifungal, Antibacterial, and Cytotoxic Activities

Research on the endophytic fungus Botryosphaeria dothidea derived from Melia azedarach has led to the isolation of new metabolites, including derivatives of cyclohexylamine. These compounds have been evaluated for their antimicrobial, antioxidant, and cytotoxic activities, demonstrating significant potential in the development of new agents for treating infections and cancer (Xiao et al., 2014).

Receptor Binding and Agonistic Properties

Studies have also focused on the synthesis of cyclohexylamine derivatives as high-affinity sigma receptor ligands, investigating their stereospecificity and binding affinities. This research contributes to a deeper understanding of receptor-ligand interactions, with implications for designing drugs targeting specific receptors involved in neurological disorders and pain management (Radesca et al., 1991).

properties

IUPAC Name

(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSVFFAFDTJDL-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Reactant of Route 2
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Reactant of Route 3
Reactant of Route 3
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Reactant of Route 4
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Reactant of Route 5
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide
Reactant of Route 6
(2S,3S)-2-(Cyclohexylamino)-3-methylpentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.